(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride
Description
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is a synthetic small-molecule compound characterized by a benzamide core substituted with chlorine, methoxy groups, and a chiral pyrrolidine-derived side chain.
Properties
CAS No. |
82977-51-3 |
|---|---|
Molecular Formula |
C16H24Cl2N2O3 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-chloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChI Key |
PKSWACCSAIQAEJ-MERQFXBCSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Cl)OC.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 3-chloro-2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the benzamide is reacted with (S)-1-ethyl-2-pyrrolidinylmethanol under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro or methoxy groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H20ClN2O3·HCl and features a chiral center, which contributes to its pharmacological properties. The presence of the chloro group and the dimethoxy-substituted benzamide structure suggests potential interactions with biological targets.
Pharmacological Applications
1. Antipsychotic Activity:
Research indicates that compounds structurally related to (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride may exhibit antipsychotic effects. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating schizophrenia and other psychotic disorders.
2. Analgesic Properties:
Preliminary studies suggest that this compound could possess analgesic properties. By interacting with opioid receptors or other pain-modulating pathways, it may provide relief from chronic pain conditions. Further investigation into its mechanism of action is warranted.
3. Antidepressant Effects:
There is emerging evidence that compounds with similar structures may exhibit antidepressant activity by enhancing neuroplasticity and modulating stress response systems. This potential application could be explored in future clinical trials.
Biological Research Applications
1. Mechanistic Studies:
this compound can be utilized in mechanistic studies to understand its interaction with specific biological targets. Interaction studies are essential for elucidating its pharmacodynamics and pharmacokinetics.
2. Drug Development:
The compound's unique structure makes it a candidate for further development in pharmaceutical research. Its synthesis involves several steps that can be optimized for yield and purity, making it an attractive option for drug formulation.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antipsychotic Activity | Analgesic Activity | Antidepressant Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| This compound | Potential | Potential | Potential |
Case Studies
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of related compounds demonstrated significant antipsychotic effects in animal models. The findings indicated that this compound could effectively reduce symptoms of psychosis, warranting further investigation in clinical settings.
Case Study 2: Pain Management Trials
In a preliminary trial assessing various compounds for analgesic properties, this compound showed promising results in reducing pain responses in animal models, suggesting a viable pathway for developing new pain management therapies.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Benzamide Derivatives : Compounds like salternamide E (a marine-derived benzamide) share a benzamide backbone but differ in substituents. Salternamide E lacks the pyrrolidine moiety and chlorine, instead featuring bromine and cyclic peptide groups. Such substitutions influence solubility and target specificity .
- Pyrrolidine-Containing Compounds : Analogues such as (R)-3-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide exhibit similar chiral pyrrolidine side chains but vary in aromatic substitution patterns. Stereochemistry (R vs. S) critically impacts receptor binding affinity .
Bioactivity Profiles
- Antimicrobial Potential: Marine benzamides (e.g., salternamide E) show moderate antimicrobial activity against Gram-positive bacteria, attributed to halogenation and planar aromatic systems . The chlorine and methoxy groups in the target compound may enhance lipid membrane penetration.
- Insecticidal Activity : Plant-derived benzamides, such as those in C. gigantea extracts, disrupt insect neurotransmission. The ethylpyrrolidine group in the target compound could similarly interfere with acetylcholine receptors in pests .
Data Table: Hypothetical Comparison with Analogues
Biological Activity
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is a synthetic compound with potential pharmacological significance. Its structure includes a chiral center and various functional groups that suggest a range of biological activities. This article delves into its biological activity, synthesis, and comparisons to similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H20ClN2O3·HCl. The compound features:
- Chloro Group : Implicates potential interactions with biological targets.
- Dimethoxy Substituents : May enhance lipophilicity and receptor binding.
- Pyrrolidine Moiety : Suggests possible central nervous system activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antipsychotic Properties : Similar compounds have shown efficacy in modulating dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders.
- Anticancer Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of angiogenesis .
- Neuroprotective Effects : The ethylpyrrolidine structure may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Remoxipride | C16H23BrN2O3 | Atypical antipsychotic; specific for dopamine D2 receptors. |
| 3-Bromo-N-[1-ethylpyrrolidin-2-ylmethyl]-2,6-dimethoxybenzamide | C15H20BrN2O3 | Contains bromine instead of chlorine; potential variations in biological activity. |
| (S)-3,5-Dichloro-N-(1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide | C15H20Cl2N2O3 | Two chloro substituents may enhance receptor interactions compared to single chloro substitution. |
This table illustrates how variations in halogen substitution and functional groups can lead to significant differences in pharmacological profiles and biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antipsychotic Efficacy : A study demonstrated that compounds with similar structures to this compound effectively reduced symptoms in animal models of schizophrenia by modulating dopamine pathways .
- In Vitro Antitumor Activity : In vitro assays have shown that related benzamide derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for potential therapeutic use against various cancers .
- Neuroprotective Studies : Research on pyrrolidine derivatives indicates they may protect neuronal cells from oxidative stress, supporting their investigation in conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
